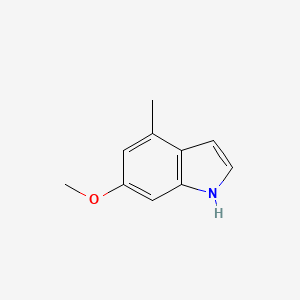

6-Methoxy-4-methyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-4-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-5-8(12-2)6-10-9(7)3-4-11-10/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDIKXCCZQGDAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=CN2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646477 | |

| Record name | 6-Methoxy-4-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-27-7 | |

| Record name | 6-Methoxy-4-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-methoxy-4-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway to 6-methoxy-4-methyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis leverages the classical Japp-Klingemann reaction followed by the Fischer indole synthesis, a reliable and versatile method for constructing the indole nucleus. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Overview of the Synthetic Strategy

The synthesis of this compound is proposed via a two-step sequence commencing with the formation of a key phenylhydrazone intermediate through the Japp-Klingemann reaction. This intermediate is then subjected to cyclization under acidic conditions, following the Fischer indole synthesis mechanism, to yield the target indole. The logical workflow for this synthesis is depicted below.

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound.

Step 1: Synthesis of (3-methoxy-5-methylphenyl)hydrazine

This step involves the diazotization of 3-methoxy-5-methylaniline followed by reduction to the corresponding hydrazine.

Diagram of the Experimental Workflow:

Caption: Experimental workflow for the synthesis of (3-methoxy-5-methylphenyl)hydrazine.

Methodology:

-

A solution of 3-methoxy-5-methylaniline (10.0 g, 72.9 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL) is cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite (5.28 g, 76.5 mmol) in water (20 mL) is added dropwise to the aniline solution, maintaining the temperature below 5 °C.

-

The resulting diazonium salt solution is stirred for 30 minutes at 0-5 °C.

-

In a separate flask, a solution of tin(II) chloride dihydrate (41.3 g, 183 mmol) in concentrated hydrochloric acid (50 mL) is prepared and cooled in an ice bath.

-

The cold diazonium salt solution is added slowly to the tin(II) chloride solution with vigorous stirring.

-

After the addition is complete, the reaction mixture is stirred for 2 hours while allowing it to warm to room temperature.

-

The mixture is then cooled in an ice bath and made strongly basic by the slow addition of 50% (w/v) sodium hydroxide solution.

-

The resulting suspension is extracted with diethyl ether (3 x 100 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield (3-methoxy-5-methylphenyl)hydrazine, which can be used in the next step without further purification.

Step 2: Synthesis of this compound via Fischer Indole Synthesis

This step involves the condensation of the synthesized hydrazine with a suitable ketone followed by acid-catalyzed cyclization.

Methodology:

-

A mixture of (3-methoxy-5-methylphenyl)hydrazine (9.0 g, 59.1 mmol) and an excess of a suitable ketone, such as acetone (for an unsubstituted C2 and a methyl at C3) or pyruvic acid (for a carboxylic acid at C2), is prepared. For the synthesis of the title compound without substitution at C2 and C3, a different strategy for introducing the C2-C3 bond is needed post-cyclization, or a different starting carbonyl compound would be required. A more direct approach involves the reaction with a protected acetaldehyde equivalent.

-

Alternatively, for a more direct route to the indole nucleus, the Japp-Klingemann reaction can be employed. The diazonium salt of 3-methoxy-5-methylaniline is reacted with ethyl 2-methylacetoacetate. The resulting intermediate is then subjected to Fischer indolization.[1]

-

Illustrative Fischer Indole Cyclization: A mixture of the appropriate phenylhydrazone (formed in situ or pre-formed) (10 mmol) is added to a mixture of polyphosphoric acid (50 g) or a mixture of sulfuric acid and ethanol.

-

The reaction mixture is heated to 80-100 °C for 1-2 hours.

-

The hot mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration.

-

The crude product is neutralized with a sodium bicarbonate solution, filtered, washed with water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance (Predicted) | Melting Point (°C) |

| 3-methoxy-5-methylaniline | C₈H₁₁NO | 137.18 | Colorless to pale yellow liquid | - |

| (3-methoxy-5-methylphenyl)hydrazine | C₈H₁₂N₂O | 152.19 | Pale yellow oil or low melting solid | Not available |

| This compound | C₁₀H₁₁NO | 161.20 | Off-white to pale yellow solid | Not available |

Table 2: Spectroscopic Data for this compound (Predicted)

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |

| ~8.0 (br s, 1H, N-H) | ~155.0 (C-O) |

| ~7.1 (d, 1H, Ar-H) | ~137.0 (Ar-C) |

| ~6.9 (s, 1H, Ar-H) | ~125.0 (Ar-C) |

| ~6.7 (t, 1H, C3-H) | ~122.0 (Ar-C) |

| ~6.6 (d, 1H, Ar-H) | ~120.0 (Ar-C) |

| ~3.8 (s, 3H, OCH₃) | ~102.0 (Ar-C) |

| ~2.4 (s, 3H, CH₃) | ~100.0 (Ar-C) |

| ~95.0 (Ar-C) | |

| ~55.5 (OCH₃) | |

| ~18.0 (CH₃) |

Note: The predicted NMR data is based on the analysis of structurally similar indole derivatives. Actual experimental values may vary.

Signaling Pathways and Logical Relationships

The core of this synthesis is the Fischer indole reaction, which proceeds through a fascinating cascade of pericyclic and acid-catalyzed steps.

Caption: Key mechanistic steps of the Fischer indole synthesis.[2]

This in-depth guide provides a comprehensive framework for the synthesis of this compound. Researchers and scientists can utilize this information to adapt and optimize the described protocols for their specific needs in the pursuit of novel therapeutic agents.

References

An In-depth Technical Guide to the Core Chemical Properties of 6-methoxy-4-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 6-methoxy-4-methyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its physical and spectral characteristics, alongside safety information. While experimental data for some properties of this specific molecule are not extensively available in public literature, this guide also presents information on closely related indole derivatives to provide a comparative context.

Core Chemical and Physical Properties

This compound, with the CAS number 885521-27-7, is a solid compound at room temperature.[1] Its fundamental properties are summarized in the table below, providing a foundational understanding for its handling, characterization, and use in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO | [2][3] |

| Molecular Weight | 161.20 g/mol | [2][3] |

| Appearance | Solid | [1] |

| Melting Point | No experimental data available | |

| Boiling Point | No experimental data available | |

| Solubility | No experimental data available |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the methyl protons, and the methoxy protons. The chemical shifts and coupling constants would be influenced by the electron-donating effects of the methoxy group and the position of the methyl group.

-

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbons in the aromatic rings would be affected by the methoxy and methyl substituents.

Mass Spectrometry (MS): The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of methyl or methoxy groups, providing structural information.

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for N-H stretching of the indole ring, C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic rings, and C-O stretching of the methoxy group.

Synthesis and Analysis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, general methods for the synthesis of substituted indoles can be adapted.[4] Common synthetic routes include the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde.[4]

For the analysis and purification of indole derivatives, High-Performance Liquid Chromatography (HPLC) is a commonly employed technique. A reversed-phase HPLC method, for instance, can be utilized for the separation and purification of such compounds.

Biological Activity and Signaling Pathways

The biological activities and potential involvement in signaling pathways of this compound are not yet extensively documented. However, the indole scaffold is a prominent feature in many biologically active natural products and synthetic drugs.[5][6] Methoxy-substituted indoles, in particular, have garnered significant interest in drug discovery for their diverse pharmacological activities, including potential applications in oncology.[7][8][9] The methoxy group can influence the molecule's metabolic stability and its interaction with biological targets.[7] Further research is required to elucidate the specific biological functions and mechanisms of action of this compound.

Safety Information

Based on available safety data, this compound is associated with the following hazard and precautionary statements:[1]

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Workflows

The general workflow for the synthesis and characterization of a novel indole derivative like this compound would typically follow a logical progression from synthesis to purification and detailed analysis.

Caption: A logical workflow for the synthesis and characterization of novel indole compounds.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. echemi.com [echemi.com]

- 4. soc.chim.it [soc.chim.it]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. goldbio.com [goldbio.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of 6-Methoxy-1H-indole: A Technical Guide

Disclaimer: Spectroscopic data for the requested compound, 6-methoxy-4-methyl-1H-indole, was not available in publicly accessible databases and literature. This guide provides a comprehensive overview of the spectroscopic data for the closely related and structurally similar compound, 6-methoxy-1H-indole . This information is intended to serve as a valuable reference for researchers, scientists, and drug development professionals.

Introduction

Indole and its derivatives are fundamental heterocyclic scaffolds in a vast array of biologically active compounds and pharmaceutical agents. The electronic and steric properties of substituents on the indole ring play a crucial role in modulating their chemical reactivity and biological function. This technical guide focuses on the spectroscopic characterization of 6-methoxy-1H-indole, a key intermediate in the synthesis of various pharmacologically relevant molecules. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of more complex derivatives.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 6-methoxy-1H-indole, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for 6-methoxy-1H-indole

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.0 (approx.) | br s | - | N-H |

| 7.49 | d | 8.7 | H-4 |

| 7.10 | t | 2.7 | H-2 |

| 6.90 | d | 2.2 | H-7 |

| 6.75 | dd | 8.7, 2.3 | H-5 |

| 6.40 | dd | 3.1, 0.8 | H-3 |

| 3.84 | s | - | -OCH₃ |

Table 2: ¹³C NMR Spectroscopic Data for 6-methoxy-1H-indole

| Chemical Shift (δ) ppm | Assignment |

| 156.2 | C-6 |

| 137.3 | C-7a |

| 123.1 | C-2 |

| 122.0 | C-3a |

| 121.3 | C-4 |

| 110.1 | C-5 |

| 102.1 | C-3 |

| 94.8 | C-7 |

| 55.7 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum for 6-methoxy-1H-indole would be characterized by the following key absorption bands.

Table 3: IR Spectroscopic Data for 6-methoxy-1H-indole

| Wavenumber (cm⁻¹) | Assignment |

| 3406 | N-H stretching |

| 3022, 3049 | Aromatic C-H stretching |

| 2958, 2837 | Aliphatic C-H stretching (-OCH₃) |

| 1616, 1456 | C=C aromatic ring stretching |

| 1218 | C-O stretching (aryl ether) |

| 731, 744 | =C-H bending (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.

Table 4: Mass Spectrometry Data for 6-methoxy-1H-indole

| m/z | Assignment |

| 147 | [M]⁺ (Molecular Ion) |

| 132 | [M-CH₃]⁺ |

| 104 | [M-CH₃-CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of the solid 6-methoxy-1H-indole sample is weighed and transferred to a clean, dry NMR tube.

-

About 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is added to the NMR tube.

-

The sample is gently agitated or sonicated to ensure complete dissolution.

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard single-pulse experiment is typically performed.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., with NOE) is commonly used to simplify the spectrum and enhance signal intensity.

-

Data is processed by applying a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak.[1]

IR Spectroscopy (Thin Solid Film Method)

-

A small amount of the solid 6-methoxy-1H-indole (approx. 50 mg) is placed in a small vial.[2]

-

A few drops of a volatile solvent, such as methylene chloride or acetone, are added to dissolve the solid.[2]

-

A drop of the resulting solution is applied to the surface of a clean, dry salt plate (e.g., NaCl or KBr).[2]

-

The solvent is allowed to evaporate completely, leaving a thin film of the solid sample on the plate.[2]

-

The salt plate is then mounted in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.

Mass Spectrometry (Electron Ionization - EI)

-

A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

The sample is vaporized in the ion source under high vacuum.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺).

-

The molecular ion and any resulting fragment ions are accelerated by an electric field.

-

The ions are then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.[3][4]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthetic organic compound like 6-methoxy-1H-indole.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Conclusion

The spectroscopic data and protocols provided in this guide offer a foundational understanding of the structural features of 6-methoxy-1H-indole. For researchers working with this scaffold, this information is critical for confirming its identity and purity in synthetic endeavors and serves as a basis for the characterization of more elaborate derivatives in the pursuit of novel therapeutic agents. While data for the specific 4-methyl analog was not found, the provided information for the parent 6-methoxy-1H-indole offers a robust and reliable point of comparison.

References

The Biological Landscape of 6-Methoxyindole Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Review of Anticancer, Antimicrobial, and Mechanistic Activities

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] The strategic incorporation of a methoxy group, particularly at the 6-position, has been shown to significantly modulate the biological profile of these molecules, often enhancing their therapeutic potential.[1] While specific research on 6-methoxy-4-methyl-1H-indole derivatives is limited, a broader examination of 6-methoxyindole derivatives reveals a wealth of data on their potent anticancer and antimicrobial activities. This technical guide provides a comprehensive overview of the biological activities of 6-methoxyindole derivatives, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers, scientists, and drug development professionals in this promising area of study.

Anticancer Activity of 6-Methoxyindole Derivatives

6-Methoxyindole derivatives have demonstrated significant cytotoxic and antiproliferative activities against a range of human cancer cell lines. The mechanism of action often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][4]

Table 1: Antiproliferative and Cytotoxic Activities of 6-Methoxyindole Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Value | Reference |

| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivative (3g) | MCF-7 (Breast) | IC50 | 2.94 ± 0.56 µM | [3] |

| MDA-MB-231 (Breast) | IC50 | 1.61 ± 0.004 µM | [3] | |

| A549 (Lung) | IC50 | 6.30 ± 0.30 µM | [3] | |

| HeLa (Cervical) | IC50 | 6.10 ± 0.31 µM | [3] | |

| A375 (Melanoma) | IC50 | 0.57 ± 0.01 µM | [3] | |

| B16-F10 (Murine Melanoma) | IC50 | 1.69 ± 0.41 µM | [3] | |

| Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate | MCF-7 (Breast) | GI50 | 0.25 - 0.33 µM | [5] |

| A375-C5 (Melanoma) | GI50 | 0.25 - 0.33 µM | [5] | |

| NCI-H460 (Lung) | GI50 | 0.25 - 0.33 µM | [5] | |

| 2-aryl-3-aroyl-6-methoxyindole (OXi8006 analogue 36) | SK-OV-3 (Ovarian) | IC50 | < 10 nM | [4] |

| NCI-H460 (Lung) | IC50 | < 10 nM | [4] | |

| DU-145 (Prostate) | IC50 | < 10 nM | [4] | |

| 6-methoxyindole-propenone (Compound 9e) | HeLa (Cervical) | IC50 | 0.37 µM | [6] |

| HT29 (Colon) | IC50 | 0.16 µM | [6] |

Antimicrobial Activity of 6-Methoxyindole Derivatives

In addition to their anticancer properties, certain 6-methoxyindole derivatives have been investigated for their antimicrobial activities.

Table 2: Antimicrobial Activity of 6-Methoxyindole Derivatives

| Compound/Derivative Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| Indole-triazole derivative (3d) | C. albicans | MIC | 3.125 | [7] |

| C. krusei | MIC | 3.125 | [7] | |

| S. aureus | MIC | 6.25 | [7] | |

| MRSA | MIC | 6.25 | [7] | |

| E. coli | MIC | 12.5 | [7] | |

| B. subtilis | MIC | 12.5 | [7] | |

| Indole-thiadiazole derivative (2h) | S. aureus | MIC | 6.25 | [7] |

| MRSA | MIC | 12.5 | [7] |

Experimental Protocols

Antiproliferative Activity Assessment (CCK-8 Assay)[3]

-

Cell Seeding: A panel of human and murine cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HeLa, A375, B16-F10) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The synthesized 6-methoxyindole derivatives are dissolved in DMSO to create stock solutions. These are then serially diluted with culture medium to achieve a range of final concentrations. The cells are treated with these varying concentrations of the compounds for 48 hours. A vehicle control (DMSO) is also included.

-

Cell Viability Measurement: After the incubation period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well. The plates are then incubated for an additional 1-4 hours at 37°C.

-

Data Analysis: The absorbance at 450 nm is measured using a microplate reader. The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves. All experiments are performed in triplicate.

Tubulin Polymerization Inhibition Assay[4]

-

Reaction Mixture Preparation: A reaction mixture is prepared containing purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, 1.0 mM GTP, and 10% glycerol).

-

Compound Addition: The test compounds (6-methoxyindole derivatives) are added to the reaction mixture at various concentrations. A positive control (e.g., combretastatin A-4) and a negative control (vehicle) are also included.

-

Initiation of Polymerization: The polymerization of tubulin is initiated by incubating the reaction mixtures at 37°C.

-

Monitoring Polymerization: The increase in absorbance at 340 nm is monitored over time using a spectrophotometer equipped with a temperature-controlled cuvette holder.

-

Data Analysis: The IC50 values, representing the concentration of the compound that inhibits tubulin polymerization by 50%, are determined from the concentration-response curves.

Minimum Inhibitory Concentration (MIC) Determination[7][8]

-

Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

A predominant mechanism of action for the anticancer activity of many 6-methoxyindole derivatives is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis.

Another reported mechanism of cell death induced by some methoxyindole derivatives is methuosis, a non-apoptotic pathway characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm.[6] This process is often initiated by the hyperactivation of the Ras-Rac1 signaling pathway.

Conclusion

The 6-methoxyindole scaffold represents a privileged structure in the development of novel therapeutic agents. The derivatives of this core exhibit a broad spectrum of potent biological activities, most notably in the realms of anticancer and antimicrobial research. Their ability to interfere with fundamental cellular processes, such as microtubule dynamics, underscores their potential for further development. This technical guide consolidates key quantitative data and experimental methodologies to serve as a valuable resource for the scientific community, fostering continued exploration and innovation in the field of indole-based drug discovery.

References

- 1. soc.chim.it [soc.chim.it]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation [mdpi.com]

- 4. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

Potential Pharmacological Profile of 6-methoxy-4-methyl-1H-indole: A Technical Guide

Disclaimer: Direct pharmacological data for 6-methoxy-4-methyl-1H-indole is limited in publicly available scientific literature. This technical guide provides a potential pharmacological profile based on the activities of structurally related methoxy- and methyl-substituted indole derivatives. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive overview rather than a definitive characterization.

Introduction

The indole scaffold is a privileged heterocyclic motif found in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of medicinal chemistry. The strategic incorporation of substituents, such as methoxy and methyl groups, can significantly modulate the pharmacological properties of the indole core, influencing receptor affinity, metabolic stability, and overall biological activity. This guide explores the potential pharmacological profile of this compound by examining the known activities of its structural analogs.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. These properties are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO | |

| Molecular Weight | 161.20 g/mol | |

| CAS Number | 885521-27-7 | |

| Appearance | Not specified | |

| Solubility | Not specified | |

| LogP (predicted) | 2.3 - 2.8 |

Table 1: Physicochemical Properties of this compound.

Potential Pharmacological Activities

Based on the pharmacological profiles of structurally similar indole derivatives, this compound may exhibit a range of biological activities. The following sections summarize these potential activities, drawing parallels from known bioactive 6-methoxy and 4-methyl indoles.

G-Protein Coupled Receptor (GPCR) Modulation: Protease-Activated Receptor 4 (PAR-4) Antagonism

Several 6-methoxyindole derivatives have been identified as antagonists of Protease-Activated Receptor 4 (PAR-4), a GPCR involved in thrombosis and inflammation.

Quantitative Data from a Structurally Related PAR-4 Antagonist:

| Compound | Target | Assay | IC₅₀ (nM) | Selectivity vs. PAR-1 |

| ML354 (a 6-methoxyindole derivative) | PAR-4 | PAC-1 fluorescent αIIbβ3 activation | 140 | 71-fold |

Table 2: Activity of a representative 6-methoxyindole derivative as a PAR-4 antagonist.

dot

Caption: Potential PAR-4 signaling pathway modulated by this compound.

Nuclear Receptor Modulation: Farnesoid X Receptor (FXR) Agonism

Derivatives of 6-methoxy-1-methyl-1H-indole have been investigated as agonists of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.

Quantitative Data from a Structurally Related FXR Agonist:

| Compound | Target | Assay | EC₅₀ (nM) |

| LY2562175 (a 6-methoxy-1-methyl-1H-indole derivative) | FXR | In vitro agonist assay | Potent (specific value not disclosed) |

Table 3: Activity of a representative 6-methoxy-1-methyl-1H-indole derivative as an FXR agonist.

dot

Caption: Potential FXR signaling pathway activated by this compound.

Enzyme Inhibition: Methyltransferase Like 3 (METTL3) Inhibition

Recent studies have explored 2,6-disubstituted indole derivatives as potent inhibitors of METTL3, an RNA methyltransferase implicated in various cancers.

Quantitative Data from a Structurally Related METTL3 Inhibitor:

| Compound | Target | Assay | IC₅₀ (nM) |

| Compound 16e (a 2,6-disubstituted indole) | METTL3 | In vitro enzyme assay | 0.49 |

Table 4: Activity of a representative 2,6-disubstituted indole derivative as a METTL3 inhibitor.

dot

Caption: Logical relationship of METTL3 inhibition by a 6-methoxyindole derivative.

Experimental Protocols

Detailed experimental protocols for the direct evaluation of this compound are not available. However, the following sections provide generalized methodologies for key assays that would be essential for characterizing its pharmacological profile.

Radioligand Receptor Binding Assay (Generic Protocol)

This protocol describes a general method for determining the binding affinity of a test compound to a target receptor.

Materials:

-

Cell membranes expressing the target receptor

-

Radioligand specific for the target receptor

-

Test compound (this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives)

-

Scintillation cocktail

-

Glass fiber filters

-

96-well plates

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and the test compound or vehicle.

-

Initiate the binding reaction by adding the cell membrane preparation.

-

Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Data are analyzed using non-linear regression to determine the IC₅₀ value, which can be converted to a Ki value using the Cheng-Prusoff equation.

dot

Caption: A generalized workflow for a radioligand receptor binding assay.

Cell-Based Functional Assay (Generic Protocol)

This protocol outlines a general method for assessing the functional activity (agonist or antagonist) of a test compound on a target receptor.

Materials:

-

Host cells stably expressing the target receptor

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Known agonist and antagonist for the target receptor

-

Assay plate (e.g., 96-well or 384-well)

-

Detection reagents for the specific signaling pathway (e.g., calcium indicator dye, cAMP assay kit)

-

Plate reader capable of detecting the signal (e.g., fluorescence, luminescence)

Procedure:

-

Plate the host cells in an assay plate and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound.

-

For agonist mode: Add the test compound to the cells and incubate for a specified time.

-

For antagonist mode: Pre-incubate the cells with the test compound, then add a known agonist at its EC₅₀ concentration.

-

Add the detection reagents according to the manufacturer's instructions.

-

Measure the signal using an appropriate plate reader.

-

Data are normalized to the response of the vehicle control and a maximal agonist concentration.

-

For agonist activity, an EC₅₀ value is determined. For antagonist activity, an IC₅₀ value is determined.

Conclusion

While direct experimental evidence for the pharmacological profile of this compound is currently lacking, the analysis of structurally related compounds provides a strong foundation for predicting its potential biological activities. This molecule may act as a modulator of GPCRs (such as PAR-4), nuclear receptors (like FXR), and enzymes (including METTL3). The provided generic experimental protocols offer a starting point for the comprehensive in vitro characterization of this compound. Further investigation is warranted to elucidate the specific pharmacological properties of this compound and to determine its potential as a lead compound for drug discovery programs.

The Elusive History of 6-methoxy-4-methyl-1H-indole: A Technical Exploration of a Novel Indole Derivative

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Prominence of the Indole Nucleus

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic compounds with diverse biological activities.[1][2][3] The presence of a methoxy substituent on the indole ring is known to significantly modulate the electronic properties and metabolic stability of the molecule, often enhancing its therapeutic potential.[1][2] Methoxyindoles are integral to numerous pharmacologically active agents, exhibiting antitumor, anti-inflammatory, and antifungal properties, among others.[2][3]

While a specific history for 6-methoxy-4-methyl-1H-indole is not documented, its structural motifs are present in various biologically significant molecules. For instance, melatonin, a well-known hormone, is an N-acetyl-5-methoxytryptamine.[4] The strategic placement of methyl and methoxy groups on the indole scaffold can influence receptor binding, pharmacokinetic profiles, and overall biological activity.[5]

Synthesis and Characterization

A documented, specific synthetic protocol for this compound is not available in the reviewed literature. However, a plausible synthetic route can be devised based on well-established methods for indole synthesis, such as the Fischer, Bischler, or Batcho-Leimgruber indole syntheses.[1][6]

Proposed Synthetic Pathway: Modified Fischer Indole Synthesis

A potential and efficient route to this compound is the Fischer indole synthesis, a classic method that involves the acid-catalyzed cyclization of a phenylhydrazone.[6]

Experimental Protocol:

-

Hydrazone Formation: The synthesis would commence with the reaction of (3-methoxy-5-methylphenyl)hydrazine with a suitable carbonyl compound, such as pyruvic acid or an acetone equivalent, under mild acidic conditions to form the corresponding phenylhydrazone.

-

Indolization: The resulting phenylhydrazone would then be subjected to cyclization using a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) with heating. This step facilitates an electrocyclic rearrangement to form the indole ring.

-

Purification: The crude product would be purified using standard techniques such as column chromatography on silica gel to yield pure this compound.

Spectroscopic Data

While experimental data for the target molecule is not available, predicted and analogous spectroscopic data are crucial for its characterization.

Table 1: Predicted and Analogous Spectroscopic Data

| Technique | Data for Analogous Compounds (e.g., 6-methoxy-1H-indole) | Predicted Data for this compound | Reference |

| ¹H NMR | Characteristic peaks for aromatic protons, N-H proton, and methoxy protons. | Shifts in the aromatic region would be influenced by the 4-methyl group. A singlet for the methyl protons would be expected. | [7][8] |

| ¹³C NMR | Resonances for all carbon atoms in the indole ring and the methoxy group. | The 4-methyl substitution would introduce an additional signal in the aliphatic region and shift the signals of adjacent aromatic carbons. | [7][8] |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight. | Expected molecular weight of C10H11NO is 161.20 g/mol . | [7] |

| IR Spectra | Characteristic N-H stretching and C-O stretching frequencies. | Similar characteristic peaks are expected. | [7] |

Potential Biological Activities and Signaling Pathways

Although no specific biological activities have been reported for this compound, the broader class of methoxyindoles has demonstrated significant pharmacological potential.[2]

Anticancer Potential

Many substituted indoles have been investigated for their antitumor properties.[5][9][10] For example, methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate has shown potent antiproliferative activity against various cancer cell lines.[9][10] The mechanism of action for some methoxyindole derivatives involves the induction of a non-apoptotic form of cell death known as methuosis, which is characterized by the accumulation of large cytoplasmic vacuoles.[5]

Other Potential Activities

Methoxy-substituted indoles have also shown promise as:

-

Antifungal Agents: 5-methoxy-1H-indole has demonstrated notable antifungal activity.[2]

-

Antitubercular Agents: Certain indole derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis.[3]

-

Anti-inflammatory Agents: The indole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[3]

Conclusion and Future Directions

While the specific discovery and historical development of this compound remain undocumented, its chemical structure suggests significant potential for biological activity, drawing from the rich pharmacology of the broader methoxyindole class. This guide provides a foundational framework for its synthesis and characterization, paving the way for future research into its unique properties.

Future investigations should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthesis for this compound, along with complete spectroscopic characterization.

-

Biological Screening: A comprehensive evaluation of its biological activity against a panel of cancer cell lines, microbial strains, and other relevant biological targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to establish clear structure-activity relationships, which can guide the development of more potent and selective therapeutic agents.

The exploration of novel indole derivatives like this compound is a promising avenue for the discovery of new medicines and functional materials.

References

- 1. soc.chim.it [soc.chim.it]

- 2. benchchem.com [benchchem.com]

- 3. rjpn.org [rjpn.org]

- 4. Melatonin - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

6-methoxy-4-methyl-1H-indole: A Technical Review of Synthesis, Properties, and Biological Potential

Disclaimer: The compound 6-methoxy-4-methyl-1H-indole (CAS No. 885521-27-7) is commercially available. However, a comprehensive review of publicly accessible scientific literature reveals a scarcity of detailed, peer-reviewed data specifically concerning its synthesis, spectral characterization, and biological activity. This technical guide has been compiled by leveraging established principles of indole chemistry and drawing comparative data from closely related, well-characterized structural analogs. The experimental protocols and potential biological pathways described herein are therefore representative and intended to serve as a foundational resource for researchers.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point of drug discovery for decades. The introduction of substituents onto the indole ring, such as methoxy and methyl groups, can significantly modulate the molecule's physicochemical properties, metabolic stability, and pharmacological activity.[1][2] Methoxy-substituted indoles, in particular, are known to exhibit a wide range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]

This guide focuses on the specific isomer this compound. While direct experimental data is limited, its structural similarity to other biologically active indoles suggests potential for further investigation in various therapeutic areas. This document provides a summary of its known properties and presents plausible synthetic strategies and potential biological activities based on data from analogous compounds.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are available from commercial suppliers.[4] To provide a more complete picture, this data is presented alongside experimental data for the closely related analog, 6-methoxy-1H-indole.

Table 1: Physicochemical Properties of this compound and a Structural Analog.

| Property | This compound | 6-methoxy-1H-indole |

|---|---|---|

| CAS Number | 885521-27-7[4] | 3189-13-7[5] |

| Molecular Formula | C10H11NO[4] | C9H9NO[5] |

| Molecular Weight | 161.20 g/mol [4] | 147.17 g/mol [5] |

| Exact Mass | 161.084064 g/mol [4] | 147.068414 g/mol [5] |

| Solubility (pH 7.4) | Data Not Available | 15.3 µg/mL[5] |

Table 2: Representative Spectroscopic Data of Methoxy-Indole Analogs.

| Compound | Spectroscopy Type | Key Signals (ppm or cm⁻¹) | Reference |

|---|---|---|---|

| 3,4-Dimethyl-1H-indole | ¹H NMR (500 MHz, CDCl₃) | δ 7.80 (s, 1H), 7.19 (d, J = 8.1 Hz, 1H), 7.09 (t, J = 7.6 Hz, 1H), 6.93 (d, J = 0.8 Hz, 1H), 6.87 (d, J = 7.1 Hz, 1H), 2.78 (s, 3H), 2.56 (d, J = 0.9 Hz, 3H) | [6] |

| 3,4-Dimethyl-1H-indole | ¹³C NMR (125 MHz, CDCl₃) | δ 136.96, 131.43, 126.73, 122.15, 121.95, 120.69, 112.72, 109.12, 20.15, 13.19 | [6] |

| 6-methoxy-1H-indole | ¹³C NMR | Data available in spectral databases |[5] |

Synthesis of this compound

While a specific, published synthesis protocol for this compound was not identified, the Fischer indole synthesis is a robust and widely used method for preparing substituted indoles, including methoxy-activated derivatives.[1] This classical approach involves the acid-catalyzed cyclization and rearrangement of a phenylhydrazone. A plausible synthetic route commencing from commercially available precursors is outlined below.

Proposed Synthetic Workflow: Fischer Indole Synthesis

The proposed synthesis begins with the formation of a hydrazone from (3-methoxy-5-methylphenyl)hydrazine and acetone, followed by an acid-catalyzed intramolecular cyclization to yield the target indole.

Caption: Proposed Fischer Indole Synthesis for this compound.

Representative Experimental Protocol: Fischer Indole Synthesis

The following protocol is a representative procedure adapted from general methods for Fischer indole synthesis and has not been optimized for this specific target.

Materials:

-

(3-methoxy-5-methylphenyl)hydrazine hydrochloride (1.0 eq)

-

Acetone (1.2 eq)

-

Ethanol

-

Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Hydrazone Formation:

-

To a solution of (3-methoxy-5-methylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add acetone (1.2 eq).

-

Add a catalytic amount of acetic acid and stir the mixture at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude hydrazone may be used directly in the next step or purified by recrystallization.

-

-

Indolization:

-

Add the crude hydrazone to polyphosphoric acid (10-20 times the weight of the hydrazone).

-

Heat the mixture to 80-100°C with vigorous stirring for 1-3 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Potential Biological Activity and Signaling

Table 3: Antiproliferative Activity of a Representative Methoxyindole Derivative.

| Compound | Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate | MCF-7 (Breast) | GI₅₀ | 0.25 | [3][7] |

| Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate | A375-C5 (Melanoma) | GI₅₀ | 0.33 | [3][7] |

| Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate | NCI-H460 (Lung) | GI₅₀ | 0.28 |[3][7] |

The mechanisms by which substituted indoles exert their anticancer effects are diverse, often involving the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis. Many small molecule kinase inhibitors, for example, incorporate an indole scaffold.

Hypothetical Signaling Pathway Inhibition

Based on the known activities of related compounds, a molecule like this compound could potentially inhibit protein kinases involved in cancer cell proliferation. The diagram below illustrates a generalized pathway where an indole-based inhibitor blocks a receptor tyrosine kinase (RTK), thereby preventing downstream signaling that leads to cell proliferation.

Caption: General RTK signaling pathway potentially targeted by indole inhibitors.

Conclusion and Future Directions

This compound is a readily accessible indole derivative whose biological potential remains largely unexplored in the public domain. Based on the well-documented activities of its structural analogs, this compound represents a promising starting point for medicinal chemistry campaigns. Its methoxy and methyl substitutions provide a unique electronic and steric profile that could be exploited for developing selective inhibitors of various biological targets.

Future research should focus on establishing a definitive, optimized synthesis for this compound and performing a thorough characterization of its spectral properties. Subsequently, systematic screening against a panel of biological targets, such as protein kinases or cancer cell lines, is warranted to uncover its therapeutic potential. The data and representative protocols presented in this guide offer a solid foundation for initiating such investigations.

References

Potential Research Applications of 6-methoxy-4-methyl-1H-indole: A Technical Guide for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential research applications of the novel heterocyclic compound, 6-methoxy-4-methyl-1H-indole. Due to the limited direct research on this specific molecule, this document synthesizes information from structurally related methoxyindole derivatives to project its potential synthesis, biological activities, and mechanisms of action. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the basis of numerous natural products and synthetic drugs.[1][2][3] The presence of a methoxy group can significantly influence the electronic properties and metabolic stability of the indole ring, often enhancing its biological activity.[3][4]

Proposed Synthesis

Another viable approach is the palladium-catalyzed cyclization, a modern and versatile method for constructing indole rings. For instance, a cascade process involving ortho-amination and ipso-Heck cyclization of ortho-substituted aryl iodides with N-benzoyloxy allylamines has been reported for the synthesis of C3,C4-disubstituted indoles and could be adapted.[5]

Below is a generalized workflow for a potential synthetic route.

Caption: Proposed Synthetic Workflow for this compound.

Potential Biological Activities and Research Applications

Based on the activities of structurally similar methoxyindole derivatives, this compound holds potential in several therapeutic areas, most notably in oncology and neuropharmacology.

Anticancer Activity

Numerous methoxy-substituted indoles have demonstrated potent antiproliferative activity against a range of cancer cell lines.[6][7][8][9] The mechanism of action often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[7][8]

Table 1: Antiproliferative Activity of Representative Methoxyindole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) | SK-OV-3 (Ovarian) | < 0.01 | [7] |

| 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) | NCI-H460 (Lung) | < 0.01 | [7] |

| 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) | DU-145 (Prostate) | < 0.01 | [7] |

| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivative (3g) | MCF-7 (Breast) | 2.94 | [8] |

| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivative (3g) | MDA-MB-231 (Breast) | 1.61 | [8] |

| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivative (3g) | A549 (Lung) | 6.30 | [8] |

| 5-methoxyindole-isatin hybrid (5o) | ZR-75 (Breast) | 1.69 | [10] |

| 5-methoxyindole-isatin hybrid (5o) | HT-29 (Colon) | 1.69 | [10] |

| 5-methoxyindole-isatin hybrid (5o) | A-549 (Lung) | 1.69 | [10] |

Neuropharmacological Activity

Methoxyindoles are also known for their effects on the central nervous system. For instance, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a potent hallucinogen that interacts with serotonin receptors, primarily 5-HT1A.[11] Other methoxyindole derivatives have shown neuroprotective effects in models of neurodegenerative diseases like Alzheimer's.[12] The structural similarity of this compound to these compounds suggests it could be a valuable scaffold for developing novel CNS-active agents.

Table 2: Neuropharmacological Activity of Representative Methoxyindole Derivatives

| Compound | Activity | Target/Model | Reference |

| 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | Hallucinogenic | 5-HT1A Receptor | [11] |

| Arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid | Neuroprotective | Scopolamine-induced dementia model | [12] |

| 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives | Melatonin receptor agonism | Quail optic tecta melatonin receptors | [13] |

Experimental Protocols

For researchers interested in evaluating the biological activity of this compound, the following are standard experimental protocols for assessing anticancer and neuroprotective effects, based on methodologies reported for related compounds.

In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay is widely used to assess cell viability and proliferation.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium and add to the wells. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be calculated.[10]

Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin, a key mechanism for many anticancer drugs.

-

Reaction Mixture: Prepare a reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescent reporter in a suitable buffer.

-

Compound Addition: Add varying concentrations of this compound to the reaction mixture.

-

Initiation of Polymerization: Initiate tubulin polymerization by raising the temperature to 37°C.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to tubulin polymerization.

-

Data Analysis: Determine the IC50 value for the inhibition of tubulin polymerization.[7]

Potential Signaling Pathways

Based on the known mechanisms of action of related methoxyindoles, this compound could potentially modulate several key signaling pathways involved in cell growth, survival, and stress responses.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is common in cancer. Some bioactive compounds exert their effects by modulating this pathway.[14][15]

Caption: Potential Inhibition of the PI3K/Akt/mTOR Pathway.

Nrf2/ARE Signaling Pathway

The Nrf2/ARE pathway is a major regulator of cellular defense against oxidative stress. Phytochemicals, including some indole derivatives, are known to modulate this pathway, which has implications for both cancer prevention and neuroprotection.[16][17]

Caption: Potential Activation of the Nrf2/ARE Antioxidant Pathway.

Conclusion

While direct experimental data for this compound is currently lacking, the wealth of information available for structurally related methoxyindole derivatives strongly suggests its potential as a valuable scaffold for the development of new therapeutic agents. Its potential anticancer and neuropharmacological activities warrant further investigation. The synthetic strategies, experimental protocols, and potential signaling pathways outlined in this guide provide a solid foundation for researchers to begin exploring the therapeutic promise of this novel compound. Future studies should focus on developing a robust synthesis for this compound and conducting comprehensive in vitro and in vivo evaluations of its biological activities.

References

- 1. benchchem.com [benchchem.com]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. soc.chim.it [soc.chim.it]

- 5. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. The paradox of 5-methoxy-N,N-dimethyltryptamine: an indoleamine hallucinogen that induces stimulus control via 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Signaling pathways regulated by natural active ingredients in the fight against exercise fatigue-a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure of 6-methoxy-4-methyl-1H-indole: A Technical Guide

Disclaimer: As of the latest database searches, a definitive crystal structure for 6-methoxy-4-methyl-1H-indole has not been publicly reported. This guide provides a comprehensive overview of the methodologies and expected structural characteristics based on closely related indole derivatives. The data and protocols presented herein are illustrative and aim to equip researchers with the necessary framework for the determination and analysis of the crystal structure of the title compound.

Introduction

Indole and its derivatives are a cornerstone of medicinal chemistry and materials science, exhibiting a wide array of biological activities and physicochemical properties. The substitution pattern on the indole scaffold dictates its three-dimensional structure, which in turn governs its interactions with biological targets and its solid-state properties. This compound is one such derivative with potential applications in drug discovery. Understanding its crystal structure is paramount for structure-activity relationship (SAR) studies and for the rational design of novel therapeutic agents. This technical guide outlines the experimental procedures for determining the crystal structure of this compound and presents crystallographic data from a closely related analogue to provide context.

Crystallographic Data of a Related Indole Derivative

In the absence of specific data for this compound, the crystallographic data for a similar compound, 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile , is presented below as a reference. This data provides insight into the expected crystallographic parameters for substituted indoles.

| Parameter | Value |

| Chemical Formula | C₁₇H₁₄N₂O |

| Formula Weight | 262.30 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 6.3699(7) Å, α = 70.059(10)° |

| b = 10.6084(10) Å, β = 79.455(13)° | |

| c = 10.8139(11) Å, γ = 78.869(12)° | |

| Volume | 668.55(12) ų |

| Z | 2 |

| Temperature | 113 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) | 1.303 Mg/m³ |

Experimental Protocols

This section details the generalized experimental procedures for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound.

Synthesis of this compound

A plausible synthetic route for this compound is the Fischer indole synthesis, a widely used and versatile method for preparing indoles.[1]

Procedure:

-

Hydrazone Formation: (3-methoxy-5-methylphenyl)hydrazine is reacted with a suitable ketone, such as acetone, in an acidic medium (e.g., acetic acid) to form the corresponding hydrazone.

-

Indolization: The resulting hydrazone is heated in the presence of a catalyst, which can be a Brønsted acid (e.g., polyphosphoric acid, sulfuric acid) or a Lewis acid (e.g., zinc chloride).

-

Cyclization and Aromatization: The acid catalyst facilitates the[2][2]-sigmatropic rearrangement of the hydrazone, followed by the elimination of ammonia and subsequent aromatization to yield the this compound.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure indole derivative.

Crystallization

Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis.[3][4]

Procedure:

-

Solvent Selection: The purified this compound is dissolved in a minimal amount of a suitable solvent or a mixture of solvents in which it is moderately soluble.[3] Common solvents for indole derivatives include ethanol, methanol, ethyl acetate, and acetone, often in combination with a less polar co-solvent like hexane or water to induce crystallization.[5]

-

Slow Evaporation: The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow for the slow evaporation of the solvent at room temperature.[3]

-

Vapor Diffusion: Alternatively, a concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then enclosed in a larger sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, promoting crystal growth.

-

Crystal Harvesting: Once well-formed crystals of suitable size (typically 0.1-0.3 mm in each dimension) are obtained, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[2][6]

Procedure:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[6] The crystal is rotated through a series of angles to collect a complete dataset of diffraction intensities.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow for the determination of the crystal structure of a small organic molecule like this compound.

Conclusion

While the specific crystal structure of this compound remains to be determined, this technical guide provides a robust framework for its synthesis, crystallization, and structural analysis via single-crystal X-ray diffraction. The provided crystallographic data for a related indole derivative serves as a useful benchmark for what can be expected. The elucidation of the precise three-dimensional arrangement of atoms in this compound will be invaluable for future drug design and development efforts, enabling a deeper understanding of its structure-property relationships.

References

6-methoxy-4-methyl-1H-indole: An In-depth Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 6-methoxy-4-methyl-1H-indole, a substituted indole of interest in chemical research and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the expected physicochemical properties based on closely related analogs and provides detailed experimental protocols for determining its precise solubility and stability characteristics.

Core Compound Information

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 6-Methoxy-4-methylindole | Echemi[1] |

| CAS Number | 885521-27-7 | Echemi[1] |

| Molecular Formula | C₁₀H₁₁NO | Echemi[1] |

| Molecular Weight | 161.20 g/mol | Echemi[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Storage | Keep in a dark place, sealed in dry, room temperature. | Sigma-Aldrich |

Solubility Profile

Based on the principle of "like dissolves like," the solubility in various organic solvents can be predicted qualitatively. The presence of the methoxy and methyl groups increases lipophilicity compared to the parent indole, while the N-H group of the indole ring can participate in hydrogen bonding.

Predicted Qualitative Solubility:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Methanol, Ethanol) | Moderately Soluble | The indole N-H can act as a hydrogen bond donor, and the methoxy oxygen as an acceptor. |

| Polar Aprotic (e.g., DMSO, DMF, Acetone) | Soluble | These solvents can accept hydrogen bonds and have polarities that are compatible with the substituted indole structure[3]. |

| Non-Polar (e.g., Hexane, Toluene) | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes the "shake-flask" method, a gold standard for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vials to pellet the undissolved solid.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the sample with a suitable solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the solubility from the concentration of the saturated solution.

-

References

Theoretical Insights into 6-Methoxy-4-methyl-1H-indole: A Computational Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches to studying 6-methoxy-4-methyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental and computational data for this specific molecule in publicly accessible literature, this paper establishes a robust framework based on well-established computational methodologies applied to closely related indole derivatives. The presented data is predictive and intended to guide future experimental and in-silico research.

Introduction

Indole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The strategic placement of substituents, such as methoxy and methyl groups, on the indole ring can significantly influence the molecule's physicochemical properties, biological activity, and metabolic stability. This compound, with its electron-donating methoxy group and lipophilic methyl group, presents a promising scaffold for the development of novel therapeutic agents.

Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are invaluable for elucidating the electronic structure, molecular geometry, and reactivity of such molecules. These computational insights can accelerate the drug discovery process by predicting molecular properties, guiding synthetic efforts, and providing a basis for understanding structure-activity relationships.

Predicted Molecular Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| XLogP3 | 2.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO (Highest Occupied Molecular Orbital) | -5.5 to -5.0 |

| LUMO (Lowest Unoccupied Molecular Orbital) | -0.5 to 0.0 |

| HOMO-LUMO Gap (ΔE) | 5.0 to 5.5 |

Note: These values are estimations based on trends observed in computational studies of other methoxy and methyl-substituted indoles.

Computational Methodology

The following section outlines a standard and robust computational protocol for the theoretical investigation of this compound. This methodology is based on practices widely reported in the computational chemistry literature for indole derivatives.[1][2][3][4][5][6][7]

Geometry Optimization

The initial step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

-

Software: Gaussian 16 or other similar quantum chemistry packages.[2]

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated functional for organic molecules.[1][3][4]

-

Basis Set: 6-311++G(d,p) is a flexible basis set that provides a good balance between accuracy and computational cost for molecules of this size.[1][3][4]

-

Procedure: The initial structure of this compound is built using a molecular editor. The geometry is then optimized without any symmetry constraints. The convergence of the optimization is confirmed when the forces on all atoms are negligible, and the structure corresponds to a true energy minimum on the potential energy surface.

Vibrational Frequency Analysis

To confirm that the optimized geometry represents a stable structure (a true minimum) and to predict the infrared (IR) spectrum, a vibrational frequency calculation is performed.

-

Methodology: The calculation is performed at the same level of theory as the geometry optimization (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies in the output confirms a true energy minimum. The calculated vibrational frequencies can be compared with experimental IR data if available.

Frontier Molecular Orbital (FMO) Analysis

The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule.

-

Procedure: Following a successful geometry optimization, a single-point energy calculation is performed. The output provides the energies of all molecular orbitals. The HOMO and LUMO energies are identified, and the HOMO-LUMO energy gap is calculated (ΔE = ELUMO - EHOMO). The spatial distributions of these orbitals are visualized to identify regions of electron donation (HOMO) and electron acceptance (LUMO). For indole derivatives, the HOMO is typically a π-orbital delocalized over the bicyclic ring system, while the LUMO is a π*-orbital.[8]

Visualizations

Logical Workflow for Theoretical Investigation

The following diagram illustrates the logical workflow for a comprehensive theoretical study of a molecule like this compound.

Caption: A flowchart outlining the key steps in a computational study of a small organic molecule.

Potential Metabolic Pathway

While specific metabolic pathways for this compound are not documented, a plausible metabolic transformation would involve the O-demethylation of the methoxy group, a common reaction catalyzed by cytochrome P450 enzymes.

Caption: A potential metabolic O-demethylation of this compound.

Conclusion

This technical guide provides a foundational framework for the theoretical investigation of this compound. By employing the outlined computational methodologies, researchers can gain significant insights into the structural and electronic properties of this promising molecule. The predictive data and workflows presented herein are intended to serve as a valuable resource for scientists and professionals in the field of drug discovery, facilitating the rational design and development of novel indole-based therapeutic agents. Further experimental validation is encouraged to confirm these theoretical predictions.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biological evaluation, molecular docking and DFT calculations of pyrrole-based derivatives as dual acting AChE/MAO-B inhibitors [pharmacia.pensoft.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for 6-methoxy-4-methyl-1H-indole Reactions

For Researchers, Scientists, and Drug Development Professionals